molecular formula C17H19ClN4 B11677372 4-(4-chlorobenzyl)-N-[(E)-pyridin-4-ylmethylidene]piperazin-1-amine

4-(4-chlorobenzyl)-N-[(E)-pyridin-4-ylmethylidene]piperazin-1-amine

Cat. No.: B11677372
M. Wt: 314.8 g/mol
InChI Key: KPQQUJRHKZMXNG-DEDYPNTBSA-N
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Description

(E)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(PYRIDIN-4-YL)METHANIMINE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylmethyl group and a pyridin-4-ylmethanimine group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(PYRIDIN-4-YL)METHANIMINE typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-chlorobenzyl chloride, is reacted with piperazine in the presence of a base such as sodium carbonate to form 4-(4-chlorophenylmethyl)piperazine.

    Formation of the Pyridin-4-ylmethanimine: Pyridine-4-carbaldehyde is reacted with an amine to form the corresponding imine.

    Coupling Reaction: The two intermediates are then coupled under suitable conditions, such as in the presence of a catalyst like palladium on carbon, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(PYRIDIN-4-YL)METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(PYRIDIN-4-YL)METHANIMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(PYRIDIN-4-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(PYRIDIN-4-YL)METHANIMINE is unique due to its specific structural features, such as the combination of a piperazine ring with a 4-chlorophenylmethyl group and a pyridin-4-ylmethanimine group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H19ClN4

Molecular Weight

314.8 g/mol

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C17H19ClN4/c18-17-3-1-16(2-4-17)14-21-9-11-22(12-10-21)20-13-15-5-7-19-8-6-15/h1-8,13H,9-12,14H2/b20-13+

InChI Key

KPQQUJRHKZMXNG-DEDYPNTBSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=NC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=NC=C3

Origin of Product

United States

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